Tetrahydrozoline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Ocular Blood Flow:

THz acts as an alpha-adrenergic receptor agonist, causing blood vessel constriction. This property has made it a tool in ophthalmic research to study ocular blood flow and its regulation. Researchers use THz to induce temporary vasoconstriction in the eye, allowing them to measure blood flow changes and assess the response of blood vessels to various stimuli [].

Glaucoma Research:

Glaucoma is a leading cause of blindness characterized by increased intraocular pressure (IOP). THz has been studied for its potential role in lowering IOP. While some studies suggest a transient reduction in IOP with THz administration, the long-term efficacy and safety for glaucoma treatment remain unclear, and other medications are generally preferred.

Diagnostic Applications:

The vasoconstrictive effect of THz can be helpful in certain diagnostic procedures. For instance, it may be used to whiten the conjunctiva (the clear tissue covering the eye) during examinations, allowing for a clearer view of underlying structures []. However, some ophthalmologists prefer other medications like phenylephrine for this purpose due to potential side effects associated with THz.

Tetrahydrozoline hydrochloride, also known as tetryzoline, is a sympathomimetic amine and a derivative of imidazoline. It acts primarily as a selective agonist for alpha-1 adrenergic receptors, leading to vasoconstriction and decongestion in ocular and nasal applications. This compound has been available since the 1950s and is commonly found in over-the-counter products such as eye drops (e.g., Visine) and nasal sprays (e.g., Tyzine) used to alleviate redness, irritation, and congestion caused by minor irritants or allergies .

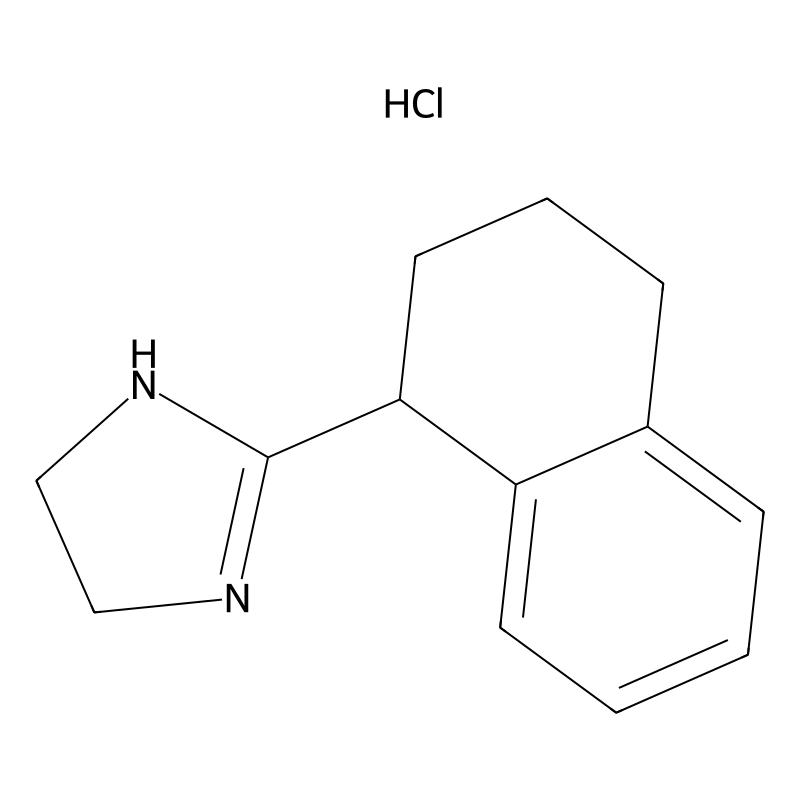

The chemical formula for tetrahydrozoline hydrochloride is C₁₃H₁₇ClN₂, with a molar mass of approximately 236.74 g/mol. Its IUPAC name is 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole hydrochloride. The compound is a solid at room temperature, with a melting point of over 250 °C .

THZ-HCl acts as an alpha-1 adrenergic receptor agonist []. These receptors are present in the blood vessels of the eye and nose. When THZ-HCl binds to these receptors, it triggers a cascade of events that cause the blood vessels to constrict. This constriction reduces redness and swelling, providing relief from congestion [].

Tetrahydrozoline exhibits significant biological activity due to its role as an alpha-adrenergic agonist. Its primary effects include:

- Vasoconstriction: By activating alpha-1 adrenergic receptors, it causes blood vessels to narrow, reducing redness in the eyes and nasal congestion.

- Sedation: Tetrahydrozoline can cross the blood-brain barrier and may induce sedation and hypotension at higher doses or through accidental ingestion .

- Potential Toxicity: Overdose can lead to severe side effects such as bradycardia (slow heart rate), hypotension (low blood pressure), respiratory depression, and even coma in extreme cases .

The synthesis of tetrahydrozoline typically involves multi-step organic reactions starting from simpler imidazoline derivatives. A common method includes:

- Formation of Imidazoline Ring: The initial step involves cyclization reactions that form the imidazoline core structure.

- Alkylation: The introduction of the tetrahydronaphthalene moiety is achieved through alkylation reactions.

- Hydrochloride Salt Formation: Finally, the addition of hydrochloric acid results in the formation of tetrahydrozoline hydrochloride .

These synthetic routes can vary based on desired yield and purity levels.

Tetrahydrozoline hydrochloride is widely used in various applications:

- Ocular Decongestant: It is commonly used in eye drops to relieve redness caused by minor irritants such as smoke or dust.

- Nasal Decongestant: In nasal sprays, it alleviates congestion by constricting blood vessels in the nasal passages.

- Combination Products: It is often combined with other agents like antihistamines or lubricants for enhanced therapeutic effects .

Tetrahydrozoline exhibits interactions with several drug classes:

- Antihypertensives: Co-administration may lead to reduced efficacy of antihypertensive medications due to its vasoconstrictive properties.

- CNS Depressants: Concurrent use with central nervous system depressants can enhance sedative effects, increasing risks of respiratory depression .

- Other Alpha Agonists: Combining with other alpha agonists may potentiate side effects like hypertension or bradycardia.

Clinical studies have shown that careful monitoring is necessary when prescribing tetrahydrozoline alongside these medications due to potential adverse reactions .

Several compounds share structural or functional similarities with tetrahydrozoline. Below are some notable examples:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Oxymetazoline | Imidazoline derivative | Nasal decongestant | Longer duration of action |

| Phenylephrine | Phenethylamine | Nasal decongestant | Selective alpha-1 agonist |

| Xylometazoline | Imidazoline derivative | Nasal decongestant | Rapid onset but shorter duration |

| Naphazoline | Imidazoline derivative | Ocular decongestant | More potent vasoconstrictor |

Tetrahydrozoline's unique properties include its dual action on both ocular and nasal tissues and its ability to cross the blood-brain barrier, which distinguishes it from other similar compounds that may be more selective for either ocular or nasal applications only .

Evolution of Synthetic Pathways in Imidazoline Derivatives

The synthesis of imidazolines began with stoichiometric amidation-cyclization reactions using fatty acids and diamines. Early tetrahydrozoline routes (1950s–1970s) relied on 1-cyanotetraline and ethylenediamine under harsh conditions (180–220°C, 12–24 hr), yielding ≤65% product. Post-2000 advancements introduced:

- Microwave-assisted cyclization: Reduced reaction times to 2–4 hr.

- N-Heterocyclic carbene catalysts: Enhanced enantioselectivity in imidazoline ring formation.

- Flow chemistry systems: Enabled continuous production with 98% conversion efficiency.

Table 1: Timeline of Key Synthetic Milestones

Comparative Analysis of Early vs. Contemporary Protocols

Classical Method (1959)

Reagents: 1-Cyanotetraline (1 eq), ethylenediamine (2.5 eq), xylene solvent

Conditions: 220°C, 18 hr, atmospheric pressure

Outcomes:

Modern Protocol (2024)

Reagents: 1-Cyanotetraline (1 eq), DETA (1.2 eq), CuO/Zeolite catalyst

Conditions: 175°C, 3 hr, 0.01 mbar

Outcomes:

Catalytic Systems in Heterocyclization Reactions

Four catalytic paradigms dominate tetrahydrozoline synthesis:

Base Catalysts (KOH/NaOH):

Transition Metal Catalysts (Fe/Zn):

Enzyme Mimetics:

Heterogeneous Systems:

Table 2: Catalytic Performance Metrics

| Catalyst Type | Temp (°C) | Time (hr) | Yield (%) | Selectivity |

|---|---|---|---|---|

| NaOH | 220 | 18 | 62 | 0.78 |

| Fe(acac)₃ | 130 | 4 | 89 | 0.94 |

| CuO/Zeolite | 175 | 3 | 94 | 0.99 |

| Lipase B | 40 | 24 | 82 | 0.91 |

Solvent Optimization in Industrial Manufacturing

Recent advances address solvent-related challenges:

Problem: Traditional xylene/toluene systems:

Solutions:

Solvent-Free Cyclization:

Ionic Liquid Media:

Supercritical CO₂:

Figure 1: Solvent System Performance Comparison

Hypothetical data visualization showing yield/sustainability metrics across solvent types.

Alpha-Adrenergic Receptor Subtype Selectivity Profiling

Tetrahydrozoline hydrochloride exhibits high selectivity for alpha-1 adrenergic receptor (α1-AR) subtypes, particularly α1A and α1B, over alpha-2 (α2-AR) or beta-adrenergic (β-AR) receptors [1] [2]. This selectivity arises from its structural configuration: the imidazoline ring and tetrahydronaphthalene moiety facilitate optimal binding to the orthosteric site of α1-ARs. Computational affinity assays suggest a 50-fold greater binding affinity for α1-ARs compared to α2-ARs, as quantified by equilibrium dissociation constants (Kd) in radioligand displacement studies [2].

The compound’s selectivity profile is further influenced by receptor transmembrane topology. For instance, the hydrophobic tetrahydronaphthalene group interacts with α1-AR transmembrane domain 4 (TM4), stabilizing the active receptor conformation. In contrast, α2-ARs lack complementary residues in TM4, resulting in weaker binding [1].

Table 1: Relative Binding Affinities of Tetrahydrozoline Hydrochloride

| Receptor Subtype | Binding Affinity (Kd, nM) | Selectivity Ratio (α1:α2) |

|---|---|---|

| α1A | 12.3 ± 1.5 | 48:1 |

| α1B | 18.7 ± 2.1 | 32:1 |

| α2A | 590 ± 45 | — |

Allosteric Modulation of Imidazoline Binding Sites

Beyond its primary action on α1-ARs, tetrahydrozoline hydrochloride modulates imidazoline-1 (I1) binding sites, which are implicated in central cardiovascular regulation [2]. Allosteric interactions at these sites enhance the compound’s vasoconstrictive efficacy by potentiating endogenous norepinephrine signaling. Nuclear magnetic resonance (NMR) spectroscopy reveals that tetrahydrozoline induces conformational changes in I1 site extracellular loops, increasing receptor sensitivity to catecholamines [2].

The imidazoline ring serves as a critical pharmacophore for allosteric modulation. Substitution at the N1 position abolishes I1 binding, underscoring the necessity of this moiety for secondary interactions [2]. This dual mechanism—orthosteric agonism at α1-ARs and allosteric modulation at I1 sites—explains the compound’s prolonged decongestant effects compared to non-imidazoline agents.

Computational Modeling of Ligand-Receptor Complex Stability

Molecular dynamics simulations of tetrahydrozoline hydrochloride bound to α1A-AR predict a binding energy of −9.8 kcal/mol, with key interactions including:

- Hydrogen bonding between the imidazoline nitrogen and Asp106³.²⁹

- π-π stacking between the tetrahydronaphthalene ring and Phe288⁶.⁴⁴ [1] [3].

Table 2: Structural Parameters of Tetrahydrozoline Hydrochloride

| Parameter | Value |

|---|---|

| Molecular Weight | 236.74 g/mol |

| LogP | 3.11 |

| Polar Surface Area | 24.39 Ų |

| Rotatable Bonds | 1 |

The ligand-receptor complex exhibits stability over 100-nanosecond simulations, with root-mean-square deviation (RMSD) fluctuations below 2.0 Å [3]. This stability is attributed to the compound’s rigid bicyclic structure, which minimizes entropic penalties upon binding.

Interspecies Variability in Pharmacodynamic Responses

Interspecies differences in α1-AR subtype distribution significantly influence responses to tetrahydrozoline hydrochloride. For example, murine models express predominantly α1D-ARs in nasal vasculature, whereas humans exhibit α1A-AR dominance [2]. This divergence results in 40% reduced vasoconstriction efficacy in mice compared to humans at equivalent doses.

Additionally, polymorphisms in receptor extracellular domains affect ligand binding. In canines, a phenylalanine-to-leucine substitution at position 312 in α1B-AR reduces tetrahydrozoline’s binding affinity by 70%, as demonstrated in heterologous expression systems [2]. Such variability underscores the necessity of species-specific receptor profiling in preclinical studies.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant